Cas no 2621-46-7 (1-chloro-4-(propan-2-yl)benzene)

1-Chloro-4-(propan-2-yl)benzene, also known as 4-isopropylchlorobenzene, is a chlorinated aromatic compound with the molecular formula C9H11Cl. This colorless to pale yellow liquid is characterized by its high chemical stability and low reactivity under standard conditions, making it a versatile intermediate in organic synthesis. Its structure combines an electron-withdrawing chloro group and an electron-donating isopropyl group, enabling selective functionalization in electrophilic aromatic substitution reactions. The compound is particularly valued in agrochemical and pharmaceutical manufacturing for its role in producing herbicides, insecticides, and active pharmaceutical ingredients (APIs). Its moderate volatility and compatibility with common organic solvents enhance its utility in industrial applications.
1-chloro-4-(propan-2-yl)benzene structure
2621-46-7 structure
Product Name:1-chloro-4-(propan-2-yl)benzene
CAS No:2621-46-7
MF:C9H11Cl
MW:154.636641740799
CID:257009
PubChem ID:17493
Update Time:2025-05-27

1-chloro-4-(propan-2-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-chloro-4-(1-methylethyl)-
    • 1-chloro-4-propan-2-ylbenzene
    • 1-Chloro-4-isopropylbenzene
    • 2-(p-Chlorophenyl)propane
    • 4-chlorocumene
    • 4-Chloroisopropylbenzene
    • Cumene, p-chloro-
    • p-Chlorocumene
    • 1-chloro-4-(propan-2-yl)benzene
    • 2621-46-7
    • UNII-6TX7ZP9YWU
    • BS-22157
    • CUMENE, 4-CHLORO-
    • 6TX7ZP9YWU
    • p-Chlorcumol
    • CS-0211648
    • 1-CHLORO-4-(1-METHYLETHYL)BENZENE (ACI)
    • SCHEMBL197810
    • NS00028050
    • EINECS 220-061-9
    • Z1255372793
    • AKOS017516312
    • DTXSID0062559
    • 1-chloro-4-isopropyl-benzene
    • CAA62146
    • 1-Chloro-4-isopropylbenzene #
    • Benzene, 1-chloro-4-(1-methylethyl)-
    • EN300-119971
    • Inchi: 1S/C9H11Cl/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3
    • InChI Key: FHBSIIZALGOVLM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C)C

Computed Properties

  • Exact Mass: 154.05503
  • Monoisotopic Mass: 154.054928
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 90.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 0

Experimental Properties

  • Density: 1.0324 (estimate)
  • Melting Point: -12.3°C
  • Boiling Point: 198.35°C
  • Flash Point: 314°C
  • Refractive Index: 1.5117
  • PSA: 0

1-chloro-4-(propan-2-yl)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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$724 2022-06-11
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Enamine
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$240.0 2023-05-03
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$444.0 2023-05-03
Enamine
EN300-119971-1.0g
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$571.0 2023-05-03
Enamine
EN300-119971-2.5g
1-chloro-4-(propan-2-yl)benzene
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$1118.0 2023-05-03
Enamine
EN300-119971-5.0g
1-chloro-4-(propan-2-yl)benzene
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$1654.0 2023-05-03
Enamine
EN300-119971-10.0g
1-chloro-4-(propan-2-yl)benzene
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$2454.0 2023-05-03
Enamine
EN300-119971-50mg
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$112.0 2023-10-03

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